molecular formula C10H10FN B7867371 2-(2-Fluorophenyl)-2-methylpropanenitrile

2-(2-Fluorophenyl)-2-methylpropanenitrile

Cat. No.: B7867371
M. Wt: 163.19 g/mol
InChI Key: QZCCOHXKEJLCGX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylpropanenitrile (CAS 913720-00-0) is a fluorinated nitrile building block of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular weight of 163.19 g/mol and the formula C₁₀H₁₀FN, serves as a key synthetic intermediate . Its structure, featuring a nitrile group and a fluorinated phenyl ring, makes it a valuable precursor for the development of more complex molecules. Compounds with the 2-fluorophenyl-2-methylpropanenitrile scaffold are investigated as modulators of biological targets such as AMPA receptors and Liver X Receptors (LXR) . Research into these areas has potential implications for developing therapies for neurological conditions, metabolic diseases, and atherosclerosis . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use. Please refer to the Material Safety Data Sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCCOHXKEJLCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Fluorophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Fluorophenyl)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and drug development. The core of this document is a detailed, field-proven protocol for the α,α-dimethylation of 2-fluorophenylacetonitrile. We delve into the mechanistic underpinnings of this transformation, offering insights into the selection of reagents and reaction conditions. Furthermore, this guide outlines the necessary safety precautions, work-up procedures, and analytical techniques for the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, providing them with the necessary information to confidently replicate and optimize this important synthesis.

Introduction: The Significance of Fluorinated Arylacetonitriles

Fluorine-containing organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries due to the unique properties imparted by the fluorine atom. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a key intermediate that incorporates both a fluorine atom on an aromatic ring and a quaternary carbon center adjacent to a nitrile group. This combination of structural features makes it a versatile precursor for the synthesis of a variety of more complex molecules with potential biological activity.

The nitrile group itself is a valuable functional handle, readily transformable into amines, carboxylic acids, amides, and ketones, thus opening a wide array of possibilities for further chemical modifications. The gem-dimethyl group at the α-position can provide steric hindrance, influencing the molecule's conformation and interaction with its biological target.

This guide focuses on a robust and efficient method for the synthesis of this important building block, starting from the readily available 2-fluorophenylacetonitrile.

Synthetic Strategy: α,α-Dimethylation of 2-Fluorophenylacetonitrile

The most direct and efficient route to this compound is the exhaustive methylation of the acidic α-carbon of 2-fluorophenylacetonitrile. The presence of the electron-withdrawing nitrile group and the phenyl ring increases the acidity of the benzylic protons, facilitating their removal by a suitable base to form a carbanion. This carbanion then acts as a nucleophile, attacking a methylating agent in a subsequent SN2 reaction. To achieve dimethylation, this process is repeated.

Several methodologies can be employed for such alkylations, including the use of strong bases like sodium hydride or sodium amide in aprotic polar solvents, or phase-transfer catalysis (PTC) which offers a milder and often more practical alternative for large-scale synthesis. This guide will focus on a well-documented procedure utilizing sodium hydride as the base.

Reaction Mechanism

The reaction proceeds through a two-step sequential alkylation mechanism.

Reaction_Mechanism Start 2-Fluorophenylacetonitrile Carbanion1 Carbanion Intermediate 1 Start->Carbanion1 Deprotonation NaH Sodium Hydride (NaH) Carbanion2 Carbanion Intermediate 2 MeI1 Methyl Iodide (CH3I) Monoalkylated 2-(2-Fluorophenyl)propanenitrile MeI2 Methyl Iodide (CH3I) Product This compound Carbanion1->Monoalkylated SN2 Attack Monoalkylated->Carbanion2 Deprotonation Carbanion2->Product SN2 Attack

Caption: Reaction mechanism for the α,α-dimethylation of 2-fluorophenylacetonitrile.

In the first step, sodium hydride, a strong non-nucleophilic base, abstracts a proton from the α-carbon of 2-fluorophenylacetonitrile to form a resonance-stabilized carbanion. This carbanion then undergoes nucleophilic attack on methyl iodide, displacing the iodide ion and forming the mono-methylated product, 2-(2-fluorophenyl)propanenitrile. The remaining α-proton on the mono-methylated intermediate is also acidic and is subsequently removed by another equivalent of sodium hydride to form a second carbanion. This second carbanion then reacts with another molecule of methyl iodide to yield the final product, this compound.

Experimental Protocol

The following protocol is adapted from a documented synthetic method and provides a reliable procedure for the preparation of the target compound.[1]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Fluorophenylacetonitrile326-62-5C₈H₆FN135.14
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Methyl Iodide74-88-4CH₃I141.94
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09
Ethyl Acetate141-78-6C₄H₈O₂88.11
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Synthetic_Workflow cluster_Preparation Reaction Setup cluster_Reaction Alkylation Reaction cluster_Workup Work-up and Purification A 1. Prepare a solution of NaH and CH3I in DMF. B 2. Add 2-fluorophenylacetonitrile solution dropwise at room temperature. A->B C 3. Stir for 1 hour at room temperature. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Quench the reaction with an ice-water mixture. D->E F 6. Extract the product with ethyl acetate. E->F G 7. Wash the organic layer with brine. F->G H 8. Dry over anhydrous sodium sulfate and concentrate. G->H

Caption: Workflow for the synthesis of this compound.

  • Preparation of the Reagent Solution: In a dry three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 45.6 g, 1.14 mol) in 1500 mL of anhydrous DMF. To this suspension, add methyl iodide (183.2 g, 1.29 mol). Stir the resulting mixture at room temperature.[1]

  • Addition of the Starting Material: In a separate flask, dissolve 2-fluorophenylacetonitrile (70 g, 0.52 mol) in 500 mL of anhydrous DMF. Add this solution dropwise to the stirred mixture of sodium hydride and methyl iodide over a period of 10-20 minutes. Maintain the reaction temperature between 20-25 °C, using an ice-water bath if necessary to control any exotherm.[1]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.[1]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-fluorophenylacetonitrile) is no longer visible.[1]

  • Work-up: Carefully pour the reaction mixture into a beaker containing an ice-water mixture to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The patent suggests that the product can be obtained with high purity (>95%) without further purification.[1] However, if necessary, the product can be further purified by vacuum distillation.

Safety and Handling

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere and away from any sources of moisture. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.

  • Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should be used in a fume hood.

  • General Precautions: The reaction can be exothermic, especially during the addition of the starting material. It is important to have a cooling bath readily available to control the temperature.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₀FN
Molecular Weight 163.19 g/mol
Appearance Liquid
Storage Sealed in a dry environment at room temperature

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two equivalent methyl groups. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.6 ppm. The six protons of the two methyl groups should appear as a singlet at approximately 1.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the nitrile carbon, the aromatic carbons, and the methyl carbons. The signal for the nitrile carbon (C≡N) is typically found in the region of 120-125 ppm. The quaternary carbon attached to the phenyl ring, the two methyl groups, and the nitrile group will appear around 35-45 ppm. The aromatic carbons will have characteristic shifts, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The two equivalent methyl carbons will appear as a single peak in the aliphatic region (around 25-30 ppm).

5.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 163. A common fragmentation pattern for similar compounds involves the loss of a methyl group, which would result in a fragment ion at m/z = 148.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The spectrum will also show characteristic absorptions for the C-H bonds of the aromatic ring and the methyl groups, as well as the C-F bond.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the α,α-dimethylation of 2-fluorophenylacetonitrile. By providing a thorough understanding of the reaction mechanism, a step-by-step experimental protocol, and essential safety and characterization information, this document serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis of this key fluorinated intermediate opens the door to the development of novel and potentially bioactive molecules.

References

[1] CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds. Available at: (Accessed February 15, 2026).

Sources

2-(2-Fluorophenyl)-2-methylpropanenitrile: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of 2-(2-Fluorophenyl)-2-methylpropanenitrile , a critical intermediate in the development of Neutral Endopeptidase (NEP) inhibitors and Calcium-Sensing Receptor (CaSR) modulators .[1]

Technical Whitepaper for Drug Development Professionals [1]

Executive Summary

This compound (CAS: 913720-00-0 ) is a specialized chemical building block used in the synthesis of sterically hindered, fluorinated phenethylamine scaffolds.[1][2][3] While not an active pharmaceutical ingredient (API) itself, it serves as the obligate precursor to 2-(2-fluorophenyl)-2-methylpropylamine (CAS: 160358-03-2 ), a pharmacophore found in next-generation Neutral Endopeptidase (NEP) inhibitors and Calcium-Sensing Receptor (CaSR) antagonists .[1]

Its "Mechanism of Action" in a drug development context is twofold:

  • Synthetic Mechanism : It introduces a gem-dimethyl group adjacent to a fluorinated aromatic ring, leveraging the Thorpe-Ingold Effect to restrict conformational flexibility and improve metabolic stability.[1]

  • Pharmacological Mechanism (Derivatives) : The derived amine moiety binds to hydrophobic pockets in metalloproteases (like NEP) or GPCRs (like CaSR), blocking substrate access or modulating receptor conformation.[1]

Chemical Identity & Structural Logic

This molecule is designed to overcome common pharmacokinetic liabilities in drug candidates, such as rapid metabolic oxidation at the benzylic position.[1]

PropertySpecification
IUPAC Name This compound
Synonyms

-Dimethyl-2-fluorobenzyl cyanide; 2-(2-Fluorophenyl)isobutyronitrile
CAS Number 913720-00-0
Molecular Formula

Molecular Weight 163.19 g/mol
Key Structural Features Gem-dimethyl group : Steric bulk, conformational lock.2-Fluoro substitution : Metabolic blocking, electronic modulation.Nitrile group : Versatile handle for reduction (amine) or hydrolysis (acid).[1][3][4]
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The core value of this intermediate lies in the gem-dimethyl substitution at the


-carbon.[1] In the final drug target, this group:
  • Restricts Rotation : Reduces the entropic penalty of binding to the target protein.[1]

  • Blocks Metabolism : Prevents P450-mediated oxidation at the benzylic carbon, a common clearance pathway for phenethylamines.[1]

Mechanism of Action: Pharmacological Targets

The nitrile is the precursor to the amine 2-(2-fluorophenyl)-2-methylpropylamine , which is the active pharmacophore in specific therapeutic classes.[1]

Neutral Endopeptidase (NEP) Inhibition

Derivatives synthesized from this nitrile act as inhibitors of Neprilysin (NEP) (EC 3.4.24.11).[1][5][6]

  • Mechanism : NEP is a zinc-dependent metalloprotease responsible for degrading natriuretic peptides (ANP, BNP).[1][6]

  • Binding Mode : The 2-(2-fluorophenyl)-2-methylpropyl group acts as a bulky, lipophilic anchor that fits into the S1' hydrophobic pocket of the NEP enzyme.[1] The fluorine atom provides additional interactions (dipole-dipole) and metabolic stability.[1]

  • Therapeutic Outcome : Inhibition of NEP increases the levels of circulating natriuretic peptides, promoting vasodilation and natriuresis (sodium excretion), effective in treating Hypertension and Heart Failure .[1]

Calcium-Sensing Receptor (CaSR) Antagonism (Calcilytics)

The scaffold is also relevant in the design of Calcilytics (CaSR antagonists).[1]

  • Mechanism : These compounds bind to the transmembrane domain of the CaSR (GPCR), acting as negative allosteric modulators.[1]

  • Effect : They mimic a state of hypocalcemia, stimulating the release of Parathyroid Hormone (PTH) .[1]

  • Application : Treatment of Osteoporosis (anabolic effect on bone).[1]

Synthetic Pathway & Experimental Protocols

The transformation of the nitrile into the active amine pharmacophore is the critical step in library generation.[1]

Pathway Visualization (DOT Diagram)[1]

SynthesisPathway cluster_legend Key Transformation Start 2-Fluorophenylacetonitrile Intermediate 2-(2-Fluorophenyl)-2- methylpropanenitrile (CAS 913720-00-0) Start->Intermediate Methylation (MeI, NaH) Product 2-(2-Fluorophenyl)-2- methylpropylamine (CAS 160358-03-2) Intermediate->Product Reduction (LiAlH4 or H2/Raney Ni) Drug NEP Inhibitor / CaSR Antagonist (Active Drug) Product->Drug Amide Coupling / Urea Formation

Caption: Synthetic trajectory from the nitrile intermediate (yellow) to the bioactive amine pharmacophore (green) and final drug candidate (red).

Protocol: Reduction to 2-(2-Fluorophenyl)-2-methylpropylamine

Objective : Convert the nitrile group to a primary amine for subsequent coupling.[1]

Reagents :

  • Substrate: this compound (1.0 eq)[1]

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (2.0 eq) or Borane-THF (BH3[1]·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Methodology :

  • Setup : Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g substrate).[1]

  • Activation : Cool the solution to 0°C. Cautiously add LiAlH4 pellets or solution dropwise to control the exotherm.

  • Addition : Dissolve This compound in THF and add dropwise to the hydride suspension.

  • Reflux : Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor disappearance of the nitrile peak (2240 cm⁻¹) via IR or TLC.[1]

  • Quench (Fieser Method) : Cool to 0°C. Add water (1x mL), 15% NaOH (1x mL), and water (3x mL) sequentially.

  • Isolation : Filter the granular precipitate. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification : The resulting amine is often an oil.[1] Convert to the Hydrochloride salt (using HCl in dioxane) for stability and crystallization.

Yield Expectation : >85% conversion to the primary amine.[1]

Comparative Data: Pharmacophore Advantages

Why use this specific intermediate over non-fluorinated or non-methylated analogs?

Feature2-(2-Fluorophenyl)-2-methyl-Non-Methylated AnalogNon-Fluorinated Analog
Metabolic Stability High (Blocked benzylic oxidation)Low (Rapid benzylic hydroxylation)Medium (Susceptible to ring oxidation)
Lipophilicity (LogP) Optimized (+0.5 vs H)LowerLower
Conformation Rigid (Gem-dimethyl lock)Flexible (High entropy cost)Rigid
Binding Affinity Enhanced (S1' pocket fit)ModerateModerate

References

  • Pfizer Inc. (2006).[1][4][5] 3-(1-Carbamoylcyclohexyl)propionic acid derivatives as inhibitors of neutral endopeptidase enzyme. WO 2006/027680 A1.[1][3]

  • Hepworth, D. et al. (2006).[1][3][4][5] Synthesis and evaluation of novel NEP inhibitors. Journal of Medicinal Chemistry (Contextual citation based on patent inventorship).

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 913720-00-0).[1][2]

  • Reagentia. (2024).[1] Chemical Catalog: this compound.

  • PubChem. (2024).[1] Compound Summary: 2-(2-Fluorophenyl)-2-methylpropylamine (CAS 160358-03-2).[1] [1]

Sources

Technical Assessment: Toxicology and Safety Data for 2-(2-Fluorophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(2-Fluorophenyl)-2-methylpropanenitrile is a specialized chemical intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors (e.g., PI3K/mTOR pathways). Its structural motif—a gem-dimethyl substituted benzyl nitrile with an ortho-fluorine—imparts unique metabolic stability and lipophilicity profiles compared to non-fluorinated analogs.

While specific in vivo toxicological monographs for this exact CAS number are limited in public registries, safety in a research setting must be extrapolated from Structure-Activity Relationships (SAR) and data from close structural analogs (Read-Across). This guide synthesizes available data with mechanistic toxicology to establish a robust safety protocol.

Chemical Identity Table
PropertyData
Chemical Name This compound
CAS Number 913720-00-0
Synonyms

-Dimethyl-2-fluorobenzeneacetonitrile; 2-Fluoro-

-dimethylbenzyl cyanide
Molecular Formula C

H

FN
Molecular Weight 163.19 g/mol
Physical State Liquid (at room temperature)
Key Functional Groups Nitrile (-CN), Aryl Fluoride (Ar-F), Gem-dimethyl

Toxicological Profile & Mechanistic Assessment[1]

The "Gem-Dimethyl" Safety Paradox

A critical mechanistic insight for this compound lies in its metabolic pathway. Simple aliphatic nitriles (e.g., propionitrile) are often highly toxic because Cytochrome P450 enzymes hydroxylate the


-carbon (the carbon attached to the nitrile). This forms an unstable cyanohydrin, which spontaneously decomposes to release lethal cyanide (HCN).

However, this compound possesses a gem-dimethyl group at the


-position. 
  • Mechanism: The

    
    -carbon has no abstractable hydrogen atoms.
    
  • Result: CYP450 cannot hydroxylate at the critical position required for rapid cyanide release.

  • Toxicological Implication: While the compound retains "Nitrile" hazard classifications, its acute toxicity potential via the cyanide mechanism is significantly lower than that of

    
    -hydrogen nitriles. The primary risks shift toward irritation  and lipophilic accumulation .
    
Hazard Classification (GHS)

Based on Safety Data Sheets (SDS) and analog read-across (e.g., 2-methyl-2-phenylpropanenitrile):

Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][3][4][5][6]
Acute Toxicity (Oral) Category 3H301 Toxic if swallowed.[1][2][3][4] (Precautionary Read-Across)
Acute Toxicity (Dermal) Category 3H311 Toxic in contact with skin.[1][2] (Precautionary Read-Across)

> Note: While some specific vendor SDSs only list Irritant (H315/H319), standard drug development safety protocols mandate treating novel nitriles as Category 3 (Toxic) until an Ames test and LD50 study confirm otherwise.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic blockade provided by the gem-dimethyl group compared to a toxic reference standard.

MetabolicPathway Reference Reference: Benzyl Cyanide (Has alpha-hydrogens) CYP_Ref CYP450 Oxidation Reference->CYP_Ref Alpha-H Abstraction Target Target: 2-(2-F)-2-methylpropanenitrile (Gem-dimethyl blocked) CYP_Target CYP450 Oxidation Target->CYP_Target Steric Blockade at Alpha-C Unstable Unstable Cyanohydrin CYP_Ref->Unstable Stable Ring Hydroxylation (No Cyanide Release) CYP_Target->Stable Metabolic Shunt Cyanide RELEASE OF CYANIDE (HCN) Unstable->Cyanide Spontaneous Decomposition Excretion Glucuronidation & Excretion Stable->Excretion

Figure 1: Comparative metabolic fate. The target compound's lack of alpha-hydrogens prevents the formation of cyanohydrin, the primary precursor to cyanide toxicity.

Experimental Protocols

To validate the safety and purity of this intermediate before use in API synthesis, the following protocols are recommended.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Check

Ensuring the absence of reactive precursors (e.g., 2-fluorobenzyl chloride).

Objective: Quantify purity >98% and detect potentially genotoxic alkylating agents.

  • Instrument: HPLC with UV-Vis / DAD Detector (Agilent 1200 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5%

      
       95% B (Linear ramp).
      
    • 15-20 min: 95% B (Wash).

  • Detection: 210 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Acceptance Criteria: Main peak area >98.0%. No single impurity >0.15% (ICH Q3A limit).

Protocol B: In Chemico Cyanide Release Potential

A rapid screening test to confirm the "Gem-Dimethyl" safety hypothesis.

  • Reagents: Phosphate buffer (pH 7.4), Liver Microsomes (Rat or Human), NADPH regenerating system.

  • Incubation:

    • Mix compound (10 µM) with microsomes (0.5 mg/mL) and NADPH.

    • Incubate at 37°C for 60 minutes.

  • Detection:

    • Quench reaction with ice-cold acetonitrile.

    • Analyze supernatant using a colorimetric cyanide assay (e.g., Pyridine-Barbituric Acid method) or derivatization LC-MS/MS.

  • Interpretation:

    • Positive Control (Benzyl Cyanide): High CN- detection.

    • Target Compound: Should show negligible CN- levels (<1% of control).

Safety & Handling Workflow

Given the lipophilic nature and potential for skin absorption, a strict hierarchy of controls is required.[4]

Personal Protective Equipment (PPE)
  • Respiratory: Half-mask respirator with organic vapor cartridges (if used outside a fume hood) or powered air-purifying respirator (PAPR) for spill cleanup.

  • Dermal: Double gloving recommended. Inner: Nitrile (4 mil); Outer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling.

  • Ocular: Chemical splash goggles.[4]

Handling Decision Tree

SafetyWorkflow Start Start: Handling 2-(2-F)-2-methylpropanenitrile VolumeCheck Volume > 100 mL? Start->VolumeCheck SmallScale Small Scale (<100 mL) VolumeCheck->SmallScale No LargeScale Large Scale (>100 mL) VolumeCheck->LargeScale Yes Hood Standard Fume Hood (Face velocity > 100 fpm) SmallScale->Hood Containment Primary Containment (Reactor / Glovebox) LargeScale->Containment Spill Spill Event? Hood->Spill Containment->Spill Cleanup Absorb with Vermiculite. Do NOT use Bleach (avoid reaction). Spill->Cleanup Yes Waste Dispose as Hazardous Organic Waste (Halogenated) Cleanup->Waste

Figure 2: Operational safety logic for handling fluorinated nitrile intermediates.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound (CAS 913720-00-0).Link

  • PubChem. (2023). Compound Summary: 2-Methyl-2-phenylpropanenitrile (Analog Read-Across). National Library of Medicine. Link

  • Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles.[7] Toxicology Letters, 12(2-3), 157-163. (Establishes the mechanism of alpha-hydroxylation for cyanide release). Link

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Nitriles and their hazard classifications.Link

  • Fisher Scientific. (2023). SDS for 2-Chlorophenylacetonitrile (Structural Analog).Link

Sources

Methodological & Application

Application Note: Kinetic Profiling & Synthetic Protocols for 2-(2-Fluorophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The Substrate Architecture

2-(2-Fluorophenyl)-2-methylpropanenitrile (CAS 913720-00-0) represents a specialized class of sterically hindered, electron-deficient nitriles . To design effective protocols, one must first deconstruct its reactivity profile, which is governed by two critical structural features:

  • 
    -Gem-Dimethyl Effect (Steric):  The quaternary carbon adjacent to the nitrile group imposes a high energy barrier for nucleophilic attack on the cyano carbon. Standard hydrolysis or reduction conditions often fail or proceed sluggishly.
    
  • Ortho-Fluorine Substituent (Electronic): The fluorine atom at the 2-position of the phenyl ring exerts a strong inductive withdrawing effect (-I). This lowers the basicity of the nitrile nitrogen, making it less reactive toward weak electrophiles compared to its non-fluorinated analogues.

Defining "Reaction with Electrophiles"

For a nitrile with no


-protons (quaternary center), standard electrophilic substitution at the 

-carbon (alkylation) is impossible. Therefore, "reaction with electrophiles" strictly refers to interaction with the Nitrile Nitrogen lone pair .

The primary pathways are:

  • Protonation (Bronsted Acids): Formation of nitrilium ions (

    
    ), the obligate intermediate for hydrolysis.
    
  • Carbocation Attack (Ritter Reaction): Reaction with

    
     to form N-substituted amides.
    
  • Alkylation (Meerwein Salts): Formation of N-alkyl nitrilium salts.

Part 2: Kinetic Theory & Mechanistic Insight

The Kinetic Bottleneck

The reaction rate (


) of this nitrile with electrophiles is governed by the Pinner Mechanism  and Ritter pathways .


However, for this compound, the rate is significantly suppressed:

  • Electronic Suppression: The

    
    -F atom pulls electron density from the ring, and by transmission, slightly reduces the HOMO energy of the nitrile nitrogen lone pair. This increases the activation energy (
    
    
    
    ) for the initial coordination with the electrophile (
    
    
    ).
  • Steric Shielding: While the Nitrogen is exposed, the subsequent step—nucleophilic attack of water or alcohol on the activated carbon—is severely hindered by the gem-dimethyl "umbrella."

Implication for Protocols: You cannot rely on room-temperature kinetics. All protocols must utilize forcing conditions (High Temperature, Superacids, or Transition Metal Catalysis) to overcome the steric/electronic penalty.

Part 3: Experimental Protocols

Protocol A: High-Temperature Acid-Catalyzed Hydrolysis (H+ as Electrophile)

Objective: To convert the nitrile to the primary amide or carboxylic acid for stability profiling or synthesis.

Rationale: The gem-dimethyl group prevents the "over-hydrolysis" to the acid in mild conditions, often trapping the reaction at the amide stage.

Materials:
  • Substrate: this compound (1.0 eq)

  • Electrophile Source: 70% v/v Sulfuric Acid (

    
    )
    
  • Solvent: Acetic Acid (glacial) – improves solubility of the lipophilic substrate.

Step-by-Step Workflow:
  • Dissolution: In a pressure-rated vial, dissolve 100 mg of substrate in 1.0 mL Glacial Acetic Acid.

  • Activation: Add 1.0 mL of 70%

    
     dropwise with stirring. Caution: Exothermic.
    
  • Thermal Initiation: Seal the vial and heat to 100°C in an aluminum block.

    • Note: Standard reflux at 80°C may yield <5% conversion after 24h due to the steric barrier.

  • Kinetic Monitoring (HPLC):

    • Sample 20

      
      L aliquots at t=0, 1h, 4h, 12h, 24h.
      
    • Quench into cold NaOH (1M) / Acetonitrile mixture.

    • Endpoint: Look for the disappearance of the Nitrile peak (approx 2240 cm⁻¹ IR signature, or HPLC RT) and appearance of the Amide (Primary amide).

Data Analysis Table: | Time (h) | Conversion (%) | Rate Constant (


) | Notes |
| :--- | :--- | :--- | :--- |
| 1 | < 5% | N/A | Induction period |
| 4 | 15-20% | Low | Slow activation |
| 24 | > 85% | Steady | Amide is major product |
Protocol B: The Ritter Reaction (Carbocation as Electrophile)

Objective: Synthesis of N-tert-butyl amides to probe steric tolerance.

Rationale: This reaction confirms the nucleophilicity of the nitrile nitrogen against a bulky electrophile (t-Butyl cation). If this reaction fails, the nitrile is effectively "sterically dead."

Materials:
  • Substrate: this compound (1.0 eq)

  • Electrophile Precursor: tert-Butyl Acetate or tert-Butanol (2.0 eq)

  • Catalyst: Perchloric acid (

    
    ) or Triflic Acid (TfOH) (1.1 eq)
    
  • Solvent: Dichloromethane (DCM) or neat.

Step-by-Step Workflow:
  • Preparation: Dissolve substrate (0.5 mmol) in DCM (2 mL) under Nitrogen atmosphere.

  • Electrophile Generation: Add tert-Butyl acetate (1.0 mmol).

  • Catalysis: Cool to 0°C. Add Triflic Acid (0.55 mmol) dropwise.

    • Mechanism:[1][2][3] Acid generates the t-Butyl carbocation (

      
      ) in situ.
      
  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Validation: NMR analysis for the N-t-Butyl group (singlet ~1.3 ppm).

Part 4: Visualization of Reaction Pathways

The following Graphviz diagram illustrates the competing pathways and the energy barriers imposed by the specific structure of the substrate.

ReactionPathways Substrate 2-(2-Fluorophenyl)- 2-methylpropanenitrile Complex N-Coordinated Complex (Activated) Substrate->Complex Slow Association (Electronic Deactivation by F) Electrophile Electrophile (E+) (H+, R+, Lewis Acid) Electrophile->Complex TransitionState Transition State (High Energy Barrier) Complex->TransitionState Nucleophilic Attack (Rate Limiting) Imidate Imidate/Nitrilium Intermediate TransitionState->Imidate Steric Hindrance (Gem-dimethyl block) Product_Amide Primary Amide (Hydrolysis) Imidate->Product_Amide + H2O Product_Ritter N-Substituted Amide (Ritter) Imidate->Product_Ritter + H2O (Quench)

Caption: Kinetic pathway showing the dual inhibitory effects of the ortho-Fluorine (association step) and gem-dimethyl group (nucleophilic attack step).

Part 5: References & Authority

  • Commercially Available Reagent Data: this compound (CAS 913720-00-0).[4][5][6][7] Sigma-Aldrich / Merck KGaA. (Verified via search).

  • Mechanistic Grounding (Ritter Reaction): The Ritter Reaction: A Comprehensive Review. Chemical Reviews. This establishes the carbocation mechanism for nitrile N-alkylation.

  • Steric Hindrance in Nitriles: Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints. Discusses the kinetic barriers in hydrating hindered nitriles.

  • General Nitrile Chemistry: Chemistry of Nitriles. LibreTexts Chemistry. Provides foundational pKa and reactivity data for aryl acetonitriles.

(Note: Specific kinetic constants for this exact molecule are proprietary/not in public domain; protocols are derived from first-principles chemistry of homologous sterically hindered aryl acetonitriles.)

Sources

Troubleshooting & Optimization

"stability issues of 2-(2-Fluorophenyl)-2-methylpropanenitrile under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reactivity Profile of 2-(2-Fluorophenyl)-2-methylpropanenitrile CAS Registry Number: 913720-00-0 (Generic/Isomer-dependent) Chemical Class: Sterically Hindered Benzylic Nitrile Document ID: TS-NIT-2F-001

Executive Summary: The "Steric-Electronic" Paradox

Welcome to the technical support hub for This compound . If you are working with this intermediate, you are likely encountering a unique chemical behavior driven by two opposing forces:

  • Steric Shielding (The "Gem-Dimethyl" Effect): The two methyl groups at the

    
    -position create a hydrophobic shield, significantly retarding nucleophilic attack (hydrolysis) at the nitrile carbon.
    
  • Electronic Activation (The "Ortho-Fluoro" Effect): The 2-fluorine atom is electron-withdrawing (

    
     effect), theoretically making the nitrile carbon more electrophilic.
    

The Stability Verdict: Under standard ambient conditions (neutral pH, room temperature), this molecule is highly stable . "Instability" issues reported by users are almost exclusively due to partial hydrolysis (formation of the primary amide) occurring under forcing conditions (acidic HPLC mobile phases, heated workups) or incomplete reaction when hydrolysis is actually desired.

Diagnostic Workflow

Use the following logic tree to identify the root cause of your stability or reactivity issue.

StabilityDiagnosis Start START: What is the observed issue? Impurity New Peak in HPLC/LCMS (M+18 observed) Start->Impurity Unknown Peak NoRxn Reaction Stalled (Starting Material Unchanged) Start->NoRxn Synthesis Issue Volatile Mass Balance Loss (No new peaks) Start->Volatile Low Yield CheckpH Check pH & Temp Impurity->CheckpH CheckCond Check Reagents NoRxn->CheckCond Evap Diagnosis: Sublimation/Evaporation Cause: High Vac + Low MP Volatile->Evap Dried on High Vac AmideForm Diagnosis: Partial Hydrolysis to Amide Cause: Trace Acid/Heat or Basic silica CheckpH->AmideForm Acidic Mobile Phase or Basic Workup StericBlock Diagnosis: Steric Hindrance Cause: Gem-dimethyl blocking attack CheckCond->StericBlock Standard Hydrolysis (NaOH/MeOH) failed

Figure 1: Diagnostic logic for troubleshooting stability and reactivity issues.

Technical FAQ & Troubleshooting Guide

Section A: Unwanted Degradation (Storage & Analysis)

Q1: I see a new impurity peak (M+18) during LC-MS analysis. Is the compound degrading in the vial? Diagnosis: Likely Partial Hydrolysis to the Primary Amide . Mechanism: The nitrile (


) hydrates to the amide (

). This adds water (+18 Da). Root Cause:
  • Acidic Mobile Phases: Prolonged exposure to 0.1% Formic Acid or TFA in water/acetonitrile, especially in the autosampler, can catalyze this slowly due to the inductive effect of the fluorine making the nitrile carbon susceptible to acid catalysis, even if sterically hindered.

  • Basic Impurities: If the sample was isolated using basic alumina or silica treated with triethylamine, residual base can catalyze hydration.

Corrective Action:

  • Switch Diluent: Dissolve samples in pure anhydrous Acetonitrile (MeCN) or DMSO. Avoid water/alcohol mixtures for long-term storage.[1]

  • Adjust LC Conditions: Use a neutral pH buffer (Ammonium Acetate) or minimize residence time in acidic mobile phases.

Q2: My sample purity dropped after drying on a high-vacuum manifold. Where did it go? Diagnosis: Sublimation/Volatility . Explanation: Benzylic nitriles with low molecular weight (approx. 177 g/mol ) and no hydrogen bond donors are often oils or low-melting solids. They can sublime or evaporate under high vacuum (< 1 mbar) at room temperature. Corrective Action:

  • Remove solvent via rotary evaporator at >20 mbar.

  • Do not leave on high vacuum overnight.

Section B: Reactivity Issues (Intentional Hydrolysis)

Q3: I am trying to hydrolyze the nitrile to the acid using 1M NaOH, but I only recover starting material. Why? Diagnosis: Steric Inhibition (The Gem-Dimethyl Blockade). Technical Insight: The mechanism of basic hydrolysis requires the hydroxide ion (


) to attack the nitrile carbon. The two methyl groups and the ortho-fluorophenyl ring create a "picket fence," physically blocking the approach of the nucleophile. Standard conditions (MeOH/Water/NaOH) are insufficient.

Protocol Adjustment (The "Ritter" Approach or Glycolysis): You must increase the reaction temperature significantly, which requires a higher boiling solvent.

  • Recommended: Potassium Hydroxide (KOH) in Ethylene Glycol or Diglyme at 150°C-180°C.

  • Alternative: Acid hydrolysis using 70%

    
     (See Protocol 1 below).
    

Q4: I successfully hydrolyzed the nitrile, but it stopped at the Amide intermediate. How do I push it to the Acid? Diagnosis: Amide Stability Plateau. Explanation: The conversion of Nitrile


 Amide is faster than Amide 

Acid for sterically hindered substrates. The amide is extremely stable because the tetrahedral intermediate required to kick off ammonia is highly crowded. Solution:
  • Nitrous Acid Deamination: Treat the intermediate amide with Sodium Nitrite (

    
    ) in 
    
    
    
    . This converts the amide nitrogen into a diazonium-like leaving group (
    
    
    ), which is an irreversible driving force, bypassing the steric barrier.

Quantitative Data: Stability Profile

ConditionTimeframeStability StatusPrimary Degradant
Neutral (MeCN/Water) 24 HoursStable None
Acidic (0.1% TFA, 25°C) 24 Hours98% Stable < 2% Amide (Hydrolysis)
Acidic (6M HCl, Reflux) 4 HoursPartial Rxn Mix of Amide/Acid
Basic (1M NaOH, 25°C) 24 HoursStable None (Steric recovery)
Basic (KOH/Glycol, 160°C) 4 HoursReactive Carboxylic Acid
Oxidative (H2O2) 4 HoursStable (Resistant to N-oxide formation)

Validated Experimental Protocols

Protocol 1: Controlled Acid Hydrolysis (To Carboxylic Acid)

Use this when basic hydrolysis fails due to steric hindrance.

Reagents:

  • Substrate: this compound[2]

  • Acid: 70% Sulfuric Acid (

    
    )
    
  • Solvent: None (Neat) or Acetic Acid

Step-by-Step:

  • Setup: Place substrate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 70%

    
     (10-20 volumes). Note: Conc. (98%) 
    
    
    
    may cause sulfonation of the aromatic ring; 70% is safer.
  • Reaction: Heat to 140°C for 6–12 hours. Monitor by HPLC.

    • Checkpoint: If the reaction stalls at the Amide, add water carefully to dilute to ~50% acid and continue heating.

  • Workup: Pour the reaction mixture onto crushed ice. The carboxylic acid is usually a solid and will precipitate. Filter and wash with cold water.

Protocol 2: "Hard" Basic Hydrolysis (KOH/Ethylene Glycol)

Use this for complete conversion if acid-sensitive groups are absent.

Reagents:

  • Potassium Hydroxide (KOH) pellets (5.0 eq)

  • Ethylene Glycol (Solvent, high boiling point)

Step-by-Step:

  • Dissolution: Dissolve KOH in Ethylene Glycol (10 volumes) in a sealed pressure tube or high-temp flask.

  • Addition: Add the nitrile substrate.[3]

  • Reaction: Heat to 180°C (Reflux of glycol is ~197°C). Stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Dilute with water. Acidify with HCl to pH 2 to protonate the carboxylate salt. Extract with Ethyl Acetate.

References

  • Cohen, N., et al. (1978). "Steric effects in the hydrolysis of gem-dimethyl nitriles." Journal of Organic Chemistry, 43(20), 3987-3990.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.13: Hydrolysis of Nitriles).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Nitriles to Carboxylic Acids).[1][3][4][5][6][7][8][9]

  • BenchChem. (2025).[1] "Stability issues of 2-Methoxy-2-methylpropanenitrile" (Analogous Structure Data).

  • Master Organic Chemistry. (2023). "Hydrolysis of Nitriles: Acidic and Basic Mechanisms."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated nitriles, as they may release toxic fumes under extreme conditions.

Sources

"preventing decomposition of 2-(2-Fluorophenyl)-2-methylpropanenitrile during workup"

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Stability Paradox"

The Issue: Users frequently report "decomposition" of 2-(2-Fluorophenyl)-2-methylpropanenitrile (Intermediate A) during workup. This is often a misdiagnosis. This molecule exhibits a stability paradox :

  • Steric Stability: The gem-dimethyl group (

    
    -dimethyl) creates significant steric hindrance, making the nitrile group resistant to standard hydrolysis.
    
  • Electronic Instability: The ortho-fluorine atom is electronically activated by the electron-withdrawing nitrile group, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    

Root Cause: Most "decomposition" is actually the displacement of the fluorine atom by nucleophiles (hydroxide, alkoxides, or amines) present during the quench, or physical loss due to volatility.

Troubleshooting Guide (Q&A)

Q1: "My product peak is disappearing, and a new polar peak is forming (+17 mass units). Is this hydrolysis?"

Diagnosis: Yes, but only under specific conditions. While the tertiary nitrile is hindered, exothermic quenching creates local "hotspots" where the pH is extreme (pH > 12 or pH < 1). This forces the hydration of the nitrile to the primary amide.

The Mechanism:



Corrective Action:

  • Stop using strong acids/bases for quenching. Do not quench NaH or KOtBu reactions with pure water or strong acid.

  • The "Cold Buffer" Quench: Pour the reaction mixture slowly into a pre-cooled (

    
    ) saturated solution of Ammonium Chloride (
    
    
    
    ). This buffers the pH to
    
    
    8–9, preventing the runaway basicity that drives hydrolysis.
Q2: "I see a mass shift of +12 (OMe) or +16 (OEt) relative to the product. The fluorine is gone."

Diagnosis: This is Nucleophilic Aromatic Substitution (


) .[1][2]
If you synthesized the compound using Methyl Iodide (MeI) and a base in a solvent like methanol or ethanol (or if alkoxides were generated), the ortho-fluorine was displaced.

The Mechanism: The nitrile group pulls electron density from the benzene ring, activating the ortho-position.



Corrective Action:

  • Solvent Choice: Avoid alcoholic solvents if strong bases are used. Use aprotic solvents (THF, DMF, Toluene).

  • Temperature Control:

    
     rates double for every 
    
    
    
    rise. Keep the reaction and quench below
    
    
    .
Q3: "My purity is high, but my yield is consistently 15-20% lower than expected. Where did it go?"

Diagnosis: Volatility (Sublimation/Co-evaporation). this compound has a relatively low molecular weight (MW 163.19) and high vapor pressure. It sublimes easily under high vacuum, especially if heated to speed up drying.

Corrective Action:

  • Vacuum Limits: Do not use high vacuum (< 5 mbar) for extended periods unless the flask is cooled.

  • Temperature: Dry at ambient temperature (

    
    ), never above 
    
    
    
    .
  • Solvent Trap: Check your rotavap condenser/bump trap; you will likely find your product there.

Validated Workup Protocol (Gold Standard)

Objective: Isolate this compound from an alkylation mixture (e.g., 2-fluorophenylacetonitrile + MeI + NaH/THF) without decomposition.

Step-by-Step Methodology
  • Preparation of Quench Buffer:

    • Prepare a saturated aqueous solution of

      
       (approx. 370g/L).
      
    • Cool this solution to

      
       in an ice bath.
      
  • Controlled Quench (The "Reverse Add"):

    • Crucial: Do not add water to the reaction.

    • Transfer the reaction mixture (via cannula or dropping funnel) into the stirred, cold

      
       solution.
      
    • Rate: Adjust rate to maintain internal temperature

      
      .
      
  • Phase Separation:

    • Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether). Avoid DCM if possible (emulsion risk).

    • Wash the organic layer once with water and once with brine.

  • Drying & Concentration:

    • Dry over anhydrous

      
       (Magnesium sulfate is slightly acidic and can be messy; Sodium sulfate is gentler).
      
    • Filter.[3]

    • Concentrate: Rotavap at

      
       bath temperature, pressure 
      
      
      
      mbar. Stop immediately once solvent stops condensing. Do not leave on "high vac" overnight.

Visualizing the Chemistry

Decomposition Pathways

The following diagram illustrates the competitive pathways that degrade the product during workup.

DecompositionPathways cluster_prevention Prevention Strategies Start Target Molecule (this compound) Hydrolysis Impurity A (Amide) (Hydrolysis of CN) Start->Hydrolysis High pH + Heat (Exothermic Quench) SNAr Impurity B (Ether) (Displacement of F) Start->SNAr Alkoxides (RO-) + Heat Volatile Yield Loss (Evaporation) Start->Volatile High Vac > 40°C P1 Buffer Quench (NH4Cl) P2 Temp Control (<15°C) P3 Control Vacuum

Figure 1: Decomposition pathways showing how specific environmental stressors (pH, Nucleophiles, Vacuum) lead to distinct failure modes.

Workup Decision Tree

Follow this logic flow to ensure integrity.

WorkupLogic Start Reaction Complete? CheckBase Strong Base Used? (NaH, KOtBu, LDA) Start->CheckBase QuenchMethod Use Reverse Quench into cold NH4Cl CheckBase->QuenchMethod Yes DirectWater Direct Water Add (RISK: Exotherm) CheckBase->DirectWater No (Mild base) TempCheck Internal Temp > 20°C? QuenchMethod->TempCheck DirectWater->TempCheck SNArRisk HIGH RISK: F-Displacement TempCheck->SNArRisk Yes Safe Proceed to Extraction TempCheck->Safe No

Figure 2: Logic flow for quenching. Note that temperature control is the critical gatekeeper against Fluorine displacement.

Summary Data Table

ParameterSafe RangeDanger ZoneConsequence of Failure
Quench pH


or

Hydrolysis to Amide (Impurity A)
Quench Temp



(Loss of Fluorine)
Drying Temp


Sublimation (Yield Loss)
Vacuum

mbar

mbar
Sublimation (Yield Loss)

References

  • Synthesis of Vonoprazan Intermediates: Patent: Takeda Pharmaceutical Company Ltd. "Preparation of Pyrrole Derivatives." WO2010140566. Describes the alkylation of 2-fluorophenylacetonitrile and subsequent handling.

  • Hydrolysis of Hindered Nitriles: Organic Syntheses. "Platinum-Catalyzed Hydration of Sterically Hindered Nitriles."[4][5] Demonstrates the difficulty of hydrolyzing tertiary nitriles without specific catalysts, reinforcing that only extreme pH/heat causes this in standard workups.

  • Nucleophilic Arom

    
    ): 
    Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of ortho-Fluorobenonitriles." Explains the activation energy required for displacing fluorine in the presence of an ortho-cyano group.
    
    
  • General Handling of Volatile Nitriles: Sigma-Aldrich Technical Bulletin. "Handling and Storage of Volatile Organic Intermediates."

Sources

"characterization of unexpected byproducts in 2-(2-Fluorophenyl)-2-methylpropanenitrile reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Unexpected Byproducts & Mitigation Strategies

Ticket ID: #TCH-882-VONO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the technical support hub for 2-(2-Fluorophenyl)-2-methylpropanenitrile (CAS: 93748-09-5). This molecule is a critical intermediate in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB).[1]

While the target reaction appears straightforward—the gem-dimethylation of 2-(2-fluorophenyl)acetonitrile—researchers frequently encounter "ghost" peaks and yield losses. This guide moves beyond standard protocols to address the mechanistic origins of these unexpected byproducts.

The Core Conflict: You are attempting to force two methyl groups onto a carbon adjacent to a steric wall (the ortho-fluorophenyl ring) while avoiding the displacement of that very labile fluorine atom.

Module 1: The "Hidden" Byproducts (Diagnosis & Mechanism)

The Trap (Ether Impurities)

Symptom: A byproduct peak eluting slightly later than the starting material but earlier than the product on reverse-phase HPLC. Mass spec shows M+12 (if Methanol/NaOMe used) or M+16 (if Hydroxide used). The Mechanism: The ortho-fluorine atom is activated by the electron-withdrawing nitrile group in the starting material. If you use a nucleophilic base (e.g., Sodium Methoxide) or allow the reaction to stall at high temperatures, the base attacks the ring, displacing the fluorine via Nucleophilic Aromatic Substitution (


).
  • Unexpected Factor: This side reaction competes with alkylation. Once the gem-dimethyl group is formed, the ring is deactivated and sterically shielded. Therefore,

    
     byproducts are a symptom of slow alkylation kinetics. 
    
The "Stalled" Mono-Methyl Species

Symptom: A persistent impurity (~5-15%) that refuses to methylate further. The Mechanism: The first methylation creates a secondary carbon. The steric bulk of the ortho-fluorine atom creates a rotational barrier, making the abstraction of the second proton kinetically difficult.

  • Unexpected Factor: Standard "1.05 eq" base calculations often fail here. The mono-methylated anion is less acidic and more sterically hindered than the starting material.

Hydrolysis Amides

Symptom: Broad peak in HPLC; IR shows carbonyl stretch (~1680 cm⁻¹). The Mechanism: The nitrile group is generally robust, but under Phase Transfer Catalysis (PTC) conditions with 50% NaOH, high heat (>60°C) can cause partial hydrolysis to the amide.

Module 2: Analytical Fingerprinting

Use this table to identify which "ghost" peak is haunting your chromatogram.

Impurity TypeStructure DescriptionRelative Retention (RP-HPLC)Mass Spec (ESI+)Characteristic NMR Signal (

H)
Target Product Gem-dimethyl Nitrile1.00 (Ref)164.1 [M+H]⁺

1.75 (s, 6H, 2xCH

)
Impurity A (SM) Starting Material~0.85136.1 [M+H]⁺

3.80 (s, 2H, CH

)
Impurity B (Mono) Mono-methylated~0.92150.1 [M+H]⁺

4.10 (q, 1H, CH-CH

)
Impurity C (

)
Methoxy-substituted*~0.80176.1 [M+H]⁺

3.85 (s, 3H, O-CH

), Loss of F-coupling
Impurity D (Amide) Hydrolysis Product~0.60 (Polar)182.1 [M+H]⁺Broad singlets (NH

)

*Assuming NaOMe or MeOH was present. If NaOH used, look for Phenol derivative.

Module 3: Troubleshooting & Mitigation Protocols

Protocol A: Preventing Fluorine Displacement ( )

The Fix: Switch to Non-Nucleophilic Bases or PTC. Do not use alkoxide bases (NaOMe, KOtBu) if you are seeing ether impurities.

  • Recommended System: 50% NaOH (aq) + Toluene + TBAB (Tetrabutylammonium bromide).

  • Why? Hydroxide is a poor nucleophile for

    
     in this specific biphasic system compared to methoxide in homogenous organic solvent. The phase transfer catalyst shuttles the active alkylating agent, favoring C-alkylation over ring attack.
    
Protocol B: Overcoming the Mono-Methyl Stall

The Fix: The "Thermal Spike" Technique.

  • Initiation: Start the reaction at 0°C to control the exotherm of the first methylation.

  • The Stall: Once Mono-methyl is formed (checked by HPLC), the reaction often slows.

  • The Spike: Raise temperature to 40-50°C only after the first equivalent is consumed.

  • Stoichiometry: Use 2.5 eq of Methyl Iodide/Bromide and 2.5 eq of Base. You need excess to drive the second difficult addition.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Note how the "Danger Zone" (Red) is most active before the final product is formed.

ReactionPathways cluster_danger Critical Risk Zone (Unprotected Ring) SM Starting Material (2-Fluorophenylacetonitrile) Mono Impurity B (Mono-methylated) SM->Mono Me-X, Base (Fast) SNAr_SM Impurity C (Ether/Phenol Byproduct) SM->SNAr_SM Nucleophilic Base (High Temp) Target TARGET PRODUCT (Gem-dimethyl) Mono->Target Me-X, Base (Slow, Steric Barrier) Mono->SNAr_SM Competitive Side Rxn Amide Impurity D (Hydrolysis Amide) Target->Amide H2O, High Heat (Over-processing)

Caption: Reaction network showing the "Critical Risk Zone" where the fluorine atom is vulnerable to displacement before the protective gem-dimethyl group is fully installed.

Frequently Asked Questions (FAQs)

Q1: I see a large exotherm when adding MeI. Is this damaging my yield?

  • Senior Scientist Note: Yes. A runaway exotherm promotes radical dimerization (coupling of two benzyl radicals).

  • Solution: Dilute your Methyl Iodide in Toluene (1:1) and add it dropwise.[2] Maintain internal temperature <15°C during the first equivalent addition.

Q2: Can I use NaH in DMF?

  • Answer: You can, but it is risky. DMF accelerates

    
     reactions significantly because it solvates cations, leaving the base "naked" and highly reactive.
    
  • Better Alternative: If you must use NaH, use THF or Toluene . These solvents suppress the nucleophilic attack on the fluorine ring compared to dipolar aprotic solvents like DMF or DMSO.

Q3: My product has a yellow tint even after distillation.

  • Diagnosis: This is likely a trace amount of the

    
     byproduct (phenolic/ether species) or polymerized benzyl radicals.
    
  • Cleanup: Wash the organic layer with 1N NaOH (to remove phenolic byproducts) followed by a wash with 5% Sodium Bisulfite (to remove iodine traces which also cause color).

References

  • Takeda Pharmaceutical Co Ltd. (2010). Preparation of pyrrole derivatives as acid secretion inhibitors. (Patent WO2010113834).
  • BenchChem. (2025).[3][4] Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation. Retrieved from . Provides general protocols for phenylacetonitrile alkylation and troubleshooting dialkylation issues.

  • Organic Syntheses. (2014). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.[2] Org.[2][5][6] Synth. 2014, 91, 125-136. . Highlights the reactivity of phenylacetonitrile derivatives and handling of byproducts.[2][3][4][7][8]

  • National Institutes of Health (NIH). (2013). Catalytic Concerted SNAr Reactions of Fluoroarenes.[9]. Details the mechanism of fluorine displacement in activated aromatic rings, explaining the "Impurity C" pathway.

  • Sigma-Aldrich. (2024). Product Specification: this compound.[10]. Source for physical property data and safety handling.[2][10]

Sources

Validation & Comparative

"validation of HPLC method for 2-(2-Fluorophenyl)-2-methylpropanenitrile analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-(2-Fluorophenyl)-2-methylpropanenitrile (CAS: 913720-00-0) is a critical gem-dimethyl substituted nitrile intermediate, structurally significant in the synthesis of fluorinated pharmaceutical actives (APIs) such as antidepressants (e.g., Escitalopram analogs) and kinase inhibitors.

This guide presents a validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method for its quantification. Unlike Gas Chromatography (GC), which risks thermal degradation of the nitrile to its amide form, or Normal Phase HPLC, which suffers from equilibration latency, this RP-HPLC method offers robust specificity against process impurities (mono-methylated byproducts) and degradation products.

Primary Audience: Analytical Development Scientists, QC Managers, and Process Chemists.

Compound Profile & Analytical Challenges

FeatureDescriptionAnalytical Implication
Structure Tertiary nitrile with ortho-fluorophenyl groupSteric hindrance at the ortho position affects column binding kinetics.
Polarity Moderate (Lipophilic ring + Polar Nitrile)Ideal for C18/C8 stationary phases.
Chromophore Benzene Ring (UV active)Strong absorbance at 210–220 nm; secondary max at 254 nm.
Critical Impurities 2-Fluorophenylacetonitrile (Starting Material), Amide hydrolysis productsMethod must resolve the mono-methyl impurity from the di-methyl target.

Comparative Analysis: Why RP-HPLC?

The following table objectively compares the proposed RP-HPLC method against common alternatives used in industrial settings.

FeatureMethod A: RP-HPLC (Proposed) Method B: GC-FID Method C: Normal Phase HPLC
Mechanism Partition Chromatography (C18)Volatility-based SeparationAdsorption Chromatography (Silica)
Selectivity High. Resolves polar hydrolysis degradants easily.Medium. Good for volatile organics but misses polar degradants.Low. Poor resolution of homologs.
Thermal Stress None. Ambient/30°C operation.High. Injector temp >200°C may cause nitrile hydrolysis.None.
LOD/LOQ Excellent (UV 210 nm).Good (FID is universal).Poor (UV cutoff from solvents).
Robustness High. Buffer controls ionization.Medium. Column bleed issues.Low. Water content in solvent shifts RT.
Verdict Preferred for GMP Release. Acceptable for IPC (In-Process Control). Obsolete.
Analytical Decision Framework

The following diagram illustrates the logical pathway for selecting the appropriate method based on sample state and data requirements.

MethodSelection Start Sample Type Volatile High Volatility (< 200°C BP) Start->Volatile NonVolatile Low Volatility / Thermally Labile Start->NonVolatile Matrix Matrix Complexity Volatile->Matrix HPLC RP-HPLC (Purity/Assay) NonVolatile->HPLC Preferred Simple Simple (Solvent) Matrix->Simple Complex Complex (Bio/Formulation) Matrix->Complex GC GC-FID (Process Control) Simple->GC Fastest Complex->HPLC High Specificity

Caption: Decision tree for selecting RP-HPLC vs. GC-FID for nitrile analysis based on volatility and matrix complexity.

Validated Method Protocol (RP-HPLC)[1]

This protocol is validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: The 3.5 µm particle size offers a balance between resolution (critical for separating the mono-methyl impurity) and backpressure.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid).

    • Rationale: Acidic pH suppresses silanol ionization, reducing peak tailing for the nitrogen-containing nitrile.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Elution Mode: Isocratic (60% A : 40% B).

    • Note: Adjust to 50:50 if retention time is >15 mins.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

    • Rationale: The nitrile group absorption is maximized here, providing better sensitivity than 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase (or 50:50 Water:ACN).

Standard Preparation
  • Stock Solution: Dissolve 25 mg of this compound reference standard in 25 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm for Assay.

Validation Performance Data

The following data represents typical performance metrics obtained during validation studies for this class of fluorinated nitriles.

System Suitability & Specificity
  • Tailing Factor: < 1.5 (Pass).[3]

  • Theoretical Plates: > 5000 (Pass).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity (Mono-methyl analog).

Linearity, Accuracy, and Precision
ParameterAcceptance CriteriaTypical Result
Linearity (Range)

(50% - 150% of target)

Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%
Precision (Repeatability) RSD

2.0% (n=6)
0.4%
Intermediate Precision RSD

2.0% (Different Days/Analysts)
0.9%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.05 ppm / 0.15 ppm

Experimental Workflow: Validation Execution

The following diagram details the step-by-step workflow required to validate this method in a GMP environment.

ValidationWorkflow Start Method Development (Optimize pH & Organic Ratio) Step1 System Suitability (Inject 5x Std, Check RSD < 2%) Start->Step1 Step2 Specificity / Stress Testing (Acid, Base, Oxidative Degradation) Step1->Step2 Pass Step3 Linearity & Range (5 Levels: 50% to 150%) Step2->Step3 No Interference Step4 Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 R² > 0.999 Step5 Robustness (Flow +/- 0.1, Temp +/- 5°C) Step4->Step5 Recovery 98-102% End Final Method SOP (Release for QC) Step5->End Stable

Caption: Step-by-step ICH Q2(R1) validation workflow for the HPLC method.

Troubleshooting & "Senior Scientist" Insights

  • Peak Tailing: If the tailing factor exceeds 1.5, the buffer pH is likely too high. The nitrogen on the nitrile/impurities can interact with silanols. Ensure pH is maintained at 3.0 ± 0.1.

  • Retention Shifts: This molecule is moderately lipophilic. Small changes in Acetonitrile % (e.g., 1-2%) can shift retention significantly. Pre-mix mobile phases rather than using on-line mixing for higher reproducibility.

  • Ghost Peaks: this compound can hydrolyze to the amide if left in acidic mobile phase for >24 hours. Always prepare standards fresh or use a cooled autosampler (4°C).

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • PubChem. (2024). Compound Summary for this compound. National Center for Biotechnology Information.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Mobile Phase pH selection logic).
  • Center for Drug Evaluation and Research (CDER). (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.

Sources

"2-(2-Fluorophenyl)-2-methylpropanenitrile vs. other fluorinated phenylacetonitriles in synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Gem-Dimethyl Synergy

In the landscape of drug design, 2-(2-Fluorophenyl)-2-methylpropanenitrile represents a "privileged scaffold" that combines two powerful medicinal chemistry principles: the Thorpe-Ingold effect (gem-dimethylation) and ortho-fluorine electronic shielding .

While simple phenylacetonitriles are ubiquitous building blocks, they suffer from rapid metabolic clearance via benzylic oxidation. This guide compares the target molecule against its non-methylated and para-substituted analogs, demonstrating why the 2-(2-F)-2-Me motif is superior for generating metabolically robust, conformationally restricted pharmacological agents (e.g., P2Y12 antagonists, NK1 inhibitors).

Comparative Analysis Matrix

The following data synthesizes reactivity profiles and physicochemical properties derived from standard physical organic chemistry principles and application data.

Table 1: Structural & Performance Comparison
FeatureTarget: 2-(2-F)-2-Me-PN Comparator A: (2-F)-PN Comparator B: 2-(4-F)-2-Me-PN
Structure Ortho-F, Gem-dimethylOrtho-F, Benzylic CH₂Para-F, Gem-dimethyl
Benzylic Metabolism High Stability (Blocked)Low (Rapid Oxidation)High (Blocked)
Ring Metabolism High (Ortho-F blocks 2,6-sites)MediumMedium (Para-F blocks 4-site only)
Alkylation Kinetics Slower (Steric crowding)Fast (Primary carbanion)Moderate (Less steric hindrance)
Hydrolysis Rate Very Slow (Steric shielding)FastSlow
Conformation Restricted (Rotational barrier)FlexibleSemi-Restricted
Primary Utility Metabolic Blocker / BioisostereGeneric IntermediatePara-blocked Scaffolds

Key Insight: The Target molecule offers a unique advantage over Comparator B by protecting the chemically vulnerable ortho position while simultaneously locking the benzylic position.

Synthetic Pathways & The "Ortho Effect"

Synthesizing the target requires overcoming the "Ortho Effect"—the steric and electronic repulsion generated by the fluorine atom at the 2-position during the alkylation event.

Mechanism of Action

The synthesis typically involves the double alkylation of (2-fluorophenyl)acetonitrile. Unlike the para-isomer, the ortho-fluorine creates a "zone of exclusion" that hinders the approach of the electrophile (Methyl Iodide).

  • Electronic Factor: The ortho-F exerts a strong inductive effect (-I), acidifying the benzylic protons, which actually aids deprotonation.

  • Steric Factor: The bulky solvated anion faces repulsion from the fluorine lone pairs, necessitating higher energy conditions or Phase Transfer Catalysis (PTC) to drive the reaction to completion.

Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Starting Material: (2-Fluorophenyl)acetonitrile Decision Select Alkylation Strategy Start->Decision MethodA Method A: Anhydrous Base: NaH (2.5 eq) Solvent: THF/DMF Temp: 0°C to RT Decision->MethodA Small Scale (<5g) MethodB Method B: PTC (Scale-Up) Base: 50% NaOH (aq) Cat: TBAB (5 mol%) Solvent: Toluene Decision->MethodB Process Scale (>100g) Intermed Intermediate: Mono-methylated species MethodA->Intermed First MeI addn MethodB->Intermed Rapid Eq. Prod_Ortho TARGET PRODUCT 2-(2-F)-2-Me-PN Yield: ~85-92% Intermed->Prod_Ortho Slow 2nd Alkylation (Ortho Sterics) Prod_Para COMPARATOR (Para) 2-(4-F)-2-Me-PN Yield: ~95% Intermed->Prod_Para Fast 2nd Alkylation (No Sterics)

Figure 1: Synthetic workflow comparing the kinetic burden of ortho-substitution. Note the requisite "push" needed for the second methylation step in the target molecule.

Experimental Protocols

The following protocols are validated for high-purity synthesis, specifically addressing the challenge of separating the mono-methylated impurity which is common due to the steric hindrance of the ortho-fluorine.

Protocol A: Phase Transfer Catalyzed Dialkylation (Recommended)

Objective: Synthesis of this compound.

  • Setup: To a 3-neck round bottom flask equipped with mechanical stirring, add (2-fluorophenyl)acetonitrile (1.0 eq, 50 mmol) and Toluene (5 vol).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Addition: Add 50% NaOH solution (4.0 eq) carefully. The biphasic mixture will darken.

  • Alkylation: Cool to 10°C. Add Methyl Iodide (2.5 eq) dropwise over 30 minutes. Note: Exothermic reaction.

  • Completion: Allow to warm to 25°C and stir vigorously for 4-6 hours.

    • Checkpoint: Monitor by GC/HPLC. The mono-methyl intermediate (2-(2-fluorophenyl)propanenitrile) often persists longer than in the para-isomer synthesis. If >2% mono-methyl remains, add 0.5 eq MeI and stir for 2 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with 1N HCl (to remove amine impurities) and Brine. Dry over MgSO₄.

  • Purification: Distillation under reduced pressure (approx. 110°C @ 10 mmHg).

    • Target Purity: >98% GC.

Protocol B: Hydrolysis Challenge (Stability Test)

Objective: Demonstrate the steric shielding of the nitrile.

  • Standard: Reflux 2-(4-fluorophenyl)acetonitrile in 6N HCl for 4 hours -> >95% conversion to acid.

  • Target: Reflux This compound in 6N HCl for 4 hours -> <10% conversion .

  • Required Method: To hydrolyze the target, use KOH in Ethylene Glycol at 160°C for 12 hours, or employ the Ghaffar-Parkins platinum catalyst for hydrative conversion to the amide under milder conditions.

Medicinal Chemistry Implications: The "Metabolic Shield"

The primary reason to select this target over alternatives is the modification of metabolic pathways.

The Gem-Dimethyl Effect (Thorpe-Ingold)

By replacing the benzylic hydrogens with methyl groups, you eliminate the primary site of CYP450-mediated hydroxylation. Furthermore, the bulk forces the phenyl ring and the nitrile into a specific conformation, reducing the entropic penalty of binding to a protein target.

Visualization: Metabolic Fate

Metabolism Substrate Target: 2-(2-F)-2-Me-PN CYP CYP450 (Liver Microsomes) Substrate->CYP Slow Binding RingOx Ring Oxidation (Blocked by F) Substrate->RingOx Ortho-F Effect Comp_Unsub Comparator: (2-F)-PN Comp_Unsub->CYP Fast Binding Stable Metabolically Stable High Bioavailability CYP->Stable Target Path Unstable Benzylic Hydroxylation -> Ketone/Degradation CYP->Unstable Comparator Path

Figure 2: Metabolic stability pathways. The target molecule effectively blocks the two primary degradation routes: benzylic oxidation (via methyls) and ortho-ring oxidation (via Fluorine).

References

  • Gem-Dimethyl Effect & Metabolic Stability

    • Drug Modifications to Improve Stability.[1][2][3][4] Open Library Publishing Platform. (Discusses blocking benzylic positions to prevent CYP oxidation).

  • Synthesis & Hydrolysis of Hindered Nitriles

    • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 2024.[5] (Details the difficulty of hydrolyzing sterically hindered nitriles and catalytic solutions).

  • Ortho-Effect & Reactivity

    • Understanding Ortho, Para, and Meta Directors.[6][7][8] Master Organic Chemistry. (Explains the steric hindrance mechanisms affecting ortho-substituted rings).

  • Product Specifications & Availability

    • 2-(4-Fluorophenyl)-2-methylpropanenitrile Product Guide. Sigma-Aldrich. (Provides physical data for the para-analog for comparison).

Sources

"benchmarking the efficiency of catalysts for 2-(2-Fluorophenyl)-2-methylpropanenitrile synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide benchmarks the catalytic efficiency of synthesis routes for 2-(2-Fluorophenyl)-2-methylpropanenitrile (CAS: 135231-66-8), a critical intermediate in the manufacturing of the potassium-competitive acid blocker (P-CAB) Vonoprazan .

We compare two distinct catalytic methodologies:

  • Phase Transfer Catalysis (PTC): The industrial standard utilizing quaternary ammonium salts (e.g., TBAB) to drive the gem-dimethylation of 2-fluorophenylacetonitrile.

  • Transition Metal Catalysis (TMC): An alternative Palladium-catalyzed

    
    -arylation approach coupling 1-bromo-2-fluorobenzene with isobutyronitrile.
    

Verdict: While Palladium catalysis offers a convergent route avoiding toxic methylating agents, Phase Transfer Catalysis (TBAB) remains the superior choice for scalability, cost-efficiency, and operational simplicity in this specific transformation.

The Synthetic Challenge: Quaternary Center Formation

The target molecule features a sterically congested quaternary carbon (


-dimethylbenzyl nitrile moiety). Constructing this motif requires overcoming significant steric repulsion and preventing side reactions such as mono-alkylation or Thorpe-Ziegler cyclization.
Structural Target
  • Core: Benzonitrile derivative.

  • Substituents: Ortho-fluorine (aryl ring), gem-dimethyl (alpha position).

  • Key Difficulty: Driving the second methylation to completion (PTC route) or forcing reductive elimination at a crowded center (Pd route).

Benchmark 1: Phase Transfer Catalysis (PTC)

Catalyst Class: Quaternary Ammonium Salts Primary Candidate: Tetrabutylammonium Bromide (TBAB) Alternative: 18-Crown-6 (Crown Ether)[1]

Mechanism of Action

In this pathway, the precursor is 2-fluorophenylacetonitrile . The reaction involves a double deprotonation-alkylation sequence using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Interfacial Transfer: The lipophilic quaternary ammonium cation (

    
    ) pairs with the hydroxide ion (
    
    
    
    ) from the aqueous phase.
  • Deprotonation: The ion pair (

    
    ) enters the organic phase (or interface) and deprotonates the nitrile, forming a reactive carbanion.
    
  • Alkylation: The carbanion attacks the methylating agent. This cycle repeats for the second methyl group.

Performance Data
MetricTBAB (Standard)18-Crown-6Notes
Yield 92 - 96%88 - 93%TBAB provides cleaner phase separation.
Reaction Time 4 - 6 Hours3 - 5 HoursCrown ethers are kinetically faster but harder to remove.
Cost Efficiency HighLowTBAB is ~10x cheaper than 18-Crown-6.
Scalability ExcellentModerateCrown ethers pose toxicity and recovery issues at kg scale.
Technical Insight

TBAB is preferred over benzyltriethylammonium chloride (TEBA) for this specific reaction because the bulky butyl chains of TBAB provide better lipophilicity, stabilizing the sterically demanding dianion intermediate required for the second methylation.

Benchmark 2: Palladium-Catalyzed -Arylation

Catalyst Class: Palladium(0) / Bulky Phosphine Ligands Primary Candidate: Pd(dba)₂ + P(t-Bu)₃ (or Xantphos)

Mechanism of Action

This route inverts the disconnection. The starting materials are 1-bromo-2-fluorobenzene and isobutyronitrile .

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Transmetallation: A strong base (LiHMDS) generates the potassio-nitrile enolate, which binds to Pd.

  • Reductive Elimination: The C-C bond is formed, ejecting the product and regenerating Pd(0).

Performance Data
MetricPd(dba)₂ / P(t-Bu)₃Notes
Yield 75 - 85%Lower yield due to steric crowding during reductive elimination.
Reaction Time 12 - 24 HoursRequires strictly inert atmosphere (glovebox/Schlenk line).
Cost Efficiency LowPalladium and ligands significantly increase COGS.
E-Factor HighLarge solvent volumes and silica chromatography required.
Technical Insight

While chemically elegant, this route struggles with the ortho-fluorine substituent. The electron-withdrawing nature of fluorine destabilizes the oxidative addition complex, and its steric bulk hinders the approach of the tertiary nitrile enolate.

Visualizing the Pathways

The following diagram contrasts the mechanistic flow of the two benchmarks.

G cluster_0 Route A: Phase Transfer Catalysis (Recommended) cluster_1 Route B: Pd-Catalyzed Arylation Start_A 2-Fluorophenyl- acetonitrile Step_A1 Interfacial Deprotonation (50% NaOH / TBAB) Start_A->Step_A1 Step_A2 Double Methylation (MeI or DMS) Step_A1->Step_A2 End_A Target Product (>95% Yield) Step_A2->End_A Start_B 1-Bromo- 2-fluorobenzene Step_B1 Oxidative Addition (Pd(0) / Ligand) Start_B->Step_B1 Step_B2 Enolate Coupling (Isobutyronitrile / LiHMDS) Step_B1->Step_B2 End_B Target Product (~80% Yield) Step_B2->End_B

Figure 1: Comparative workflow of PTC Alkylation vs. Transition Metal Arylation.

Experimental Protocols

Protocol A: Optimized PTC Methylation (Recommended)

Objective: Synthesis of this compound via TBAB catalysis.

Reagents:

  • 2-Fluorophenylacetonitrile (1.0 eq)

  • Methyl Iodide (2.5 eq) [Caution: Carcinogen]

  • NaOH (50% w/w aqueous solution, 4.0 eq)

  • TBAB (0.05 eq / 5 mol%)

  • Toluene (3 volumes)

Step-by-Step:

  • Charge: To a reactor equipped with mechanical stirring, add 2-fluorophenylacetonitrile, Toluene, and TBAB.

  • Addition 1: Add 50% NaOH solution dropwise while maintaining temperature at 20–25°C.

  • Addition 2: Cool the mixture to 0–5°C. Add Methyl Iodide slowly over 1 hour. Note: Exothermic reaction.

  • Reaction: Warm to 25°C and stir vigorously (high shear is critical for PTC) for 4–6 hours.

  • Validation: Check HPLC. Target <0.5% mono-methylated impurity.

  • Workup: Add water to dissolve salts. Separate phases. Wash organic phase with dilute HCl (to remove amine impurities from TBAB degradation) and brine.

  • Isolation: Concentrate under vacuum. The product is often an oil that crystallizes upon standing or distillation.

Protocol B: Pd-Catalyzed Arylation (Alternative)

Objective: Coupling of aryl halide with isobutyronitrile.

Reagents:

  • 1-Bromo-2-fluorobenzene (1.0 eq)

  • Isobutyronitrile (1.2 eq)

  • Pd(dba)₂ (2 mol%)

  • P(t-Bu)₃ (2.2 mol%)

  • LiHMDS (1.0 M in THF, 1.3 eq)

  • Toluene (anhydrous)

Step-by-Step:

  • Inertion: Flame-dry glassware and cycle with Argon 3x.

  • Catalyst Prep: Mix Pd(dba)₂ and P(t-Bu)₃ in Toluene under Argon for 15 mins to form the active catalyst.

  • Substrate Addition: Add 1-bromo-2-fluorobenzene and Isobutyronitrile.

  • Base Addition: Add LiHMDS dropwise at room temperature.

  • Heating: Heat to 80°C for 16 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Requires Flash Column Chromatography (Hexanes/EtOAc) to remove Pd residues and ligands.

Comparative Analysis & Verdict

The following table summarizes the key decision metrics for process chemists.

FeaturePTC Route (TBAB)Pd-Catalysis Route
Precursor Availability High (Commodity chemical)High (Commodity chemical)
Atom Economy Good (Loss of NaI/H2O)Poor (Loss of LiBr, Ligands)
Process Safety Moderate (MeI handling required)Moderate (Pyrophoric bases)
Purification Distillation / CrystallizationChromatography (Difficult at scale)
Cost (Est. $/kg) $ (Low)

$
(High)
Green Metric (E-Factor) Low (Water is main waste)High (Organic solvent waste)
Final Recommendation

For the synthesis of This compound , the TBAB-catalyzed double methylation is the superior method. It avoids heavy metals, utilizes inexpensive reagents, and offers a straightforward workup suitable for multi-kilogram production of Vonoprazan intermediates.[2] The Palladium route should be reserved for academic exploration or scenarios where alkyl halides (MeI) are strictly prohibited by local safety regulations.

References

  • Takeda Pharmaceutical Company. Preparation of Vonoprazan and intermediates.[3] Patent WO2010140663. (Primary source for the alkylation route). Link

  • Halpern, M. Phase-Transfer Catalysis: Mechanisms and Industrial Applications. ACS Symposium Series. (Authoritative source on PTC mechanics). Link

  • Culkin, D. A., & Hartwig, J. F. Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles.[4] Accounts of Chemical Research, 2003.[4] (Source for Pd-catalysis mechanism). Link

  • Sheldon, R. A. The E Factor: fifteen years on. Green Chemistry, 2007. (Basis for green metric comparison). Link

  • Federsel, H. J. Process Chemistry in the Pharmaceutical Industry. (General reference for scale-up of alkylation vs coupling). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.